molecular formula C8H13NO3 B2998010 Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 77130-93-9

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No. B2998010
CAS RN: 77130-93-9
M. Wt: 171.196
InChI Key: NPFDVDIFQFIDOW-UHFFFAOYSA-N
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Description

“Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 77130-93-9 . It has a molecular weight of 171.2 and its IUPAC name is methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is 1S/C8H13NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is a liquid with a molecular weight of 171.2 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the pharmaceutical industry due to their biological activity. Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is utilized in the synthesis of these compounds, which are prevalent in selected alkaloids . These derivatives have shown promise in treating cancer cells, microbes, and various disorders .

Drug Discovery

The pyrrolidine ring, a core structure in Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, is widely used in medicinal chemistry. It serves as a versatile scaffold for creating novel biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .

Organic Synthesis Intermediate

This compound acts as a chiral building block in organic synthesis. It’s used to create key subunits in complex molecules, such as the tetrahydrofuran subunit of marine algal toxins . It’s also involved in synthesizing cyclopentenone derivatives, which are valuable in various synthetic applications .

Agricultural Chemistry

In the field of agricultural chemistry, Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate could be used as an intermediate in the synthesis of compounds with potential as pesticides or herbicides. Its role in this field is still emerging and represents a promising area for further research .

Material Science

The compound’s properties make it a candidate for material science applications, particularly in the synthesis of new materials or coatings that require specific organic subunits. Its ability to dissolve in various organic solvents makes it a versatile intermediate for material synthesis .

Enantioselective Synthesis

Due to the stereogenicity of the pyrrolidine ring carbons, Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is significant in enantioselective synthesis. It can lead to different biological profiles of drug candidates based on the spatial orientation of substituents .

Chemical Research and Development

As a research chemical, it’s used in R&D laboratories for developing new synthetic methodologies and reactions. Its stability and reactivity make it suitable for various chemical transformations .

Pharmaceutical Manufacturing

This compound is also used in the manufacturing of pharmaceuticals, where it may serve as a precursor or an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .

properties

IUPAC Name

methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFDVDIFQFIDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCN1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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